
2-Nitrophenyl Butyrate: A Technical Guide for
Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Nitrophenyl butyrate (2-NPB) and its isomer, 4-nitrophenyl butyrate (4-NPB), are

chromogenic substrates extensively utilized in laboratory settings for the detection and

quantification of lipolytic and esterolytic enzyme activity.[1][2] The primary application of these

substrates lies in spectrophotometric assays that measure the activity of enzymes such as

lipases and esterases.[1][3] This guide provides a comprehensive overview of the use of 2-
nitrophenyl butyrate and its related compounds in enzymatic assays, including detailed

experimental protocols, quantitative data, and workflow visualizations. While 2-nitrophenyl
butyrate is specified, it is important to note that 4-nitrophenyl butyrate is more commonly cited

in the literature; the principles and applications described herein are largely applicable to both

isomers.

Principle of Action
The utility of 2-nitrophenyl butyrate as an enzyme substrate stems from its chemical

structure, which incorporates a butyrate group ester-linked to a nitrophenol molecule. In the

presence of a hydrolytic enzyme like a lipase or an esterase, the ester bond is cleaved. This

enzymatic hydrolysis releases butyric acid and 2-nitrophenol (or 4-nitrophenol in the case of 4-

NPB).[3][4][5] The released nitrophenol, particularly in its phenolate form under neutral to

alkaline pH conditions, is a yellow-colored compound that strongly absorbs light in the visible

spectrum.[1][3][4] The intensity of the yellow color is directly proportional to the amount of
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nitrophenol produced, which in turn corresponds to the enzymatic activity. The increase in

absorbance is typically monitored over time using a spectrophotometer at a wavelength of

approximately 405-420 nm.[1][6][7]

Core Applications in Research and Development
The high sensitivity and specificity of nitrophenyl butyrate substrates make them invaluable

tools in various research and drug development contexts:

Enzyme Kinetics Studies: These substrates are instrumental in determining key kinetic

parameters of lipases and esterases, such as the Michaelis-Menten constant (K_m) and the

maximum reaction velocity (V_max).[7]

Inhibitor Screening: In drug development, 2-NPB and 4-NPB assays are employed to screen

for and characterize potential inhibitors of lipolytic and esterolytic enzymes.

Activity Determination in Biological Samples: Researchers utilize these substrates to

measure esterase and lipase activity in a variety of biological matrices, including serum,

plasma, and cell lysates.[1]

Biocatalyst Characterization: In the field of biotechnology, these assays are fundamental for

characterizing the activity of novel lipases and esterases from various sources, which have

applications in industries ranging from pharmaceuticals to biofuels.[5][8]

Quantitative Data
The following tables summarize key quantitative data for assays utilizing nitrophenyl butyrate

substrates.

Table 1: Enzyme Kinetic Parameters
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Enzyme Substrate K_m (M)
V_max
(µmol/min/mg)

Source

Sub1 (a

suberinase from

Streptomyces

scabies)

p-Nitrophenyl

butyrate
5.7 x 10⁻⁴ 2.36 [7]

Cutinase from

Fusarium solani

pisi

p-Nitrophenyl

butyrate
3.5 x 10⁻⁴ Not Reported [7]

Cutinase from

Fusarium solani

pisi

p-Nitrophenyl

butyrate
7.5 x 10⁻⁴ Not Reported [7]

Table 2: Molar Extinction Coefficients of Nitrophenol

Compound pH
Wavelength
(nm)

Molar
Extinction
Coefficient
(M⁻¹cm⁻¹)

Source

o-Nitrophenol 7.5 420 5,000 [9]

p-Nitrophenol 7.5 420 12,000 [7]

p-Nitrophenol Not Specified 400 14,800 [10]

p-Nitrophenol Not Specified Not Specified 17,000 [11]

Table 3: Optimal Reaction Conditions
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Enzyme Substrate Optimal pH
Optimal
Temperature
(°C)

Source

Epux1
p-Nitrophenyl

butyrate
9-10 15 [11]

Epux2
p-Nitrophenyl

butyrate
9-10 15-20 [11]

Experimental Protocols
Below are detailed methodologies for performing lipase and esterase activity assays using

nitrophenyl butyrate substrates.

Protocol 1: Esterase Activity Assay
This protocol is adapted from a standard procedure for measuring esterase activity.[9]

Reagents:

Buffer (Reagent A): 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.

Substrate Stock Solution (Reagent B): 100 mM o-Nitrophenyl Butyrate (ONPB) in dimethyl

sulfoxide (DMSO).

Enzyme Solution (Reagent C): A solution containing 0.5 - 1.0 unit/ml of esterase in cold

Reagent A, prepared immediately before use.

Procedure:

Pipette the following into suitable cuvettes:

Test Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.

Blank Cuvette: 2.87 ml of Reagent A and 0.03 ml of Reagent B.
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Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 420 nm until constant

using a thermostatted spectrophotometer.

To the Test Cuvette, add 0.10 ml of Reagent C.

To the Blank Cuvette, add 0.10 ml of Reagent A.

Immediately mix by inversion and record the increase in absorbance at 420 nm for

approximately 5 minutes.

Calculate the rate of change in absorbance per minute (ΔA₄₂₀nm/minute) from the maximum

linear rate for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of esterase will hydrolyze 1.0 µmole of o-nitrophenyl butyrate to o-nitrophenol and

butyric acid per minute at pH 7.5 at 25°C.[9]

Units/ml enzyme = ( (ΔA₄₂₀nm/min Test - ΔA₄₂₀nm/min Blank) * 3 * df ) / ( 5.0 * 0.1 )

Where:

3 = Total volume of the assay (in ml)

df = Dilution factor of the enzyme solution

5.0 = Millimolar extinction coefficient of o-Nitrophenol at 420 nm at pH 7.5[9]

0.1 = Volume of the enzyme solution used (in ml)

Protocol 2: Lipase Activity Assay
This protocol is a generalized method based on common practices for measuring lipase

activity.[10][12]

Reagents:

Buffer: 100 mM Sodium Phosphate Buffer with 150 mM Sodium Chloride and 0.5% (v/v)

Triton X-100, pH 7.2 at 37°C.[10]
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Substrate Stock Solution: 50 mM p-Nitrophenyl Butyrate (pNPB) in acetonitrile.[10]

Enzyme Solution: A solution of lipoprotein lipase in cold buffer, prepared immediately before

use.[10]

Procedure:

Pipette the following into suitable cuvettes:

Test Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.

Blank Cuvette: 0.90 ml of Buffer and 0.10 ml of Enzyme Solution.

Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 400 nm until constant.

To the Test Cuvette, add 0.010 ml of the Substrate Stock Solution.

To the Blank Cuvette, add 0.010 ml of deionized water.

Immediately mix by inversion and record the increase in absorbance at 400 nm for

approximately 5 minutes.

Determine the rate of change in absorbance per minute (ΔA₄₀₀nm/minute) from the

maximum linear portion of the curve for both the Test and Blank.

Calculation of Enzyme Activity:

One unit of lipase will release 1.0 nanomole of p-nitrophenol per minute at pH 7.2 at 37°C.[10]

Units/ml enzyme = ( (ΔA₄₀₀nm/min Test - ΔA₄₀₀nm/min Blank) * 1.01 * df ) / ( 0.0148 * 0.1 )

Where:

1.01 = Total volume of the assay (in ml)

df = Dilution factor of the enzyme solution

0.0148 = Micromolar extinction coefficient of p-Nitrophenol at 400 nm[10]
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0.1 = Volume of the enzyme solution used (in ml)

Visualizations
Enzymatic Hydrolysis of 2-Nitrophenyl Butyrate

2-Nitrophenyl Butyrate

Lipase / Esterase

2-Nitrophenol
(Yellow Product) Butyric Acid

Click to download full resolution via product page

Caption: Enzymatic cleavage of 2-Nitrophenyl Butyrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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